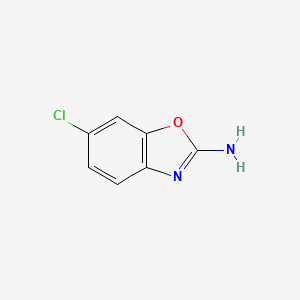

2-Amino-6-chlorobenzoxazole

Description

Historical Context and Significance of Benzoxazole (B165842) Scaffolds

The history of benzoxazole chemistry is intrinsically linked to the study of heterocyclic compounds, with the first synthesis of the parent oxazole (B20620) ring reported in 1947. taylorandfrancis.com Benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole ring, are aromatic, planar bicyclic systems that have become foundational structures in several scientific domains. chemistryjournal.netrsc.orgchemicalbook.com Their discovery and subsequent synthetic refinement throughout the mid-20th century opened new avenues in medicinal and materials chemistry. chemistryjournal.net

The significance of the benzoxazole scaffold lies in its status as a "privileged structure" in drug discovery. nih.govnajah.edu This is attributed to its ability to engage in various noncovalent interactions, such as hydrogen bonding via its nitrogen and oxygen atoms, as well as π-π stacking and hydrophobic interactions through its planar aromatic system. chemicalbook.comnajah.edu These properties allow benzoxazole derivatives to bind with high affinity and selectivity to a wide array of biological targets. chemicalbook.com Consequently, this scaffold is a core component in numerous compounds investigated for antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. nih.govnih.govd-nb.info Beyond pharmaceuticals, benzoxazoles are also utilized as optical brighteners in the textile industry. chemistryjournal.net

Role of 2-Aminobenzoxazoles in Contemporary Chemical Research

Within the vast family of benzoxazole derivatives, the 2-aminobenzoxazole (B146116) moiety is of particular importance in modern chemical and biological research. acs.orgresearchgate.net These compounds are recognized as key intermediates and potential therapeutic agents, acting as inhibitors for various enzymes, including proteases, topoisomerase II, and chymase. acs.orgresearchgate.net Their utility also extends to materials chemistry and as probes for positron emission tomography (PET). acs.org

The synthesis of 2-aminobenzoxazoles has been a major focus of research, with numerous methods developed to improve efficiency and safety. sioc-journal.cn Historically, a common method involved the cyclization of 2-aminophenols with the highly toxic cyanogen (B1215507) bromide. acs.orgnih.gov This has driven the development of alternative, greener synthetic routes. Contemporary methods often employ safer cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), or utilize transition-metal-free catalytic systems. rsc.orgacs.orgresearchgate.netrsc.org Other innovative strategies include the direct C-H amination of benzoxazoles and the cyclodesulfurization of N-substituted-2-hydroxy-phenylthioureas using reagents like triflic acid. tandfonline.commdpi.com These advancements have made a wide range of substituted 2-aminobenzoxazoles more accessible for research and development. acs.orgtandfonline.com

Scope and Research Imperatives for 2-Amino-6-chlorobenzoxazole

This compound is a specific derivative that combines the core 2-aminobenzoxazole structure with a chlorine substituent at the 6-position of the benzene ring. nih.govsigmaaldrich.com The introduction of a halogen atom, such as chlorine, can significantly modulate the compound's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity. ontosight.ai

Research on halogenated benzoxazoles has shown that these modifications can enhance antimicrobial and other pharmacological activities. asianpubs.org For instance, studies on related compounds like 2-amino-5-chlorobenzoxazole derivatives have demonstrated notable antimicrobial action. asianpubs.org Specific research involving this compound has included its evaluation in biophysical assays, such as its titration against the MAYSAM RadA protein, indicating its use as a tool for studying molecular interactions. researchgate.net The primary research imperative for this compound is to fully elucidate how the 6-chloro substitution specifically impacts its binding to biological targets and to explore its potential as a lead compound or fragment in drug discovery programs. ontosight.ai

Data for this compound

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1,3-benzoxazol-2-amine | nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₅ClN₂O | nih.gov |

| Molecular Weight | 168.58 g/mol | nih.gov |

| CAS Number | 52112-68-2 | nih.gov |

| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=N)N2 | nih.gov |

| InChI Key | QDMXVLGVKMTTIT-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVLGVKMTTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200125 | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-68-2 | |

| Record name | 2-Amino-6-chlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52112-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Chlorobenzoxazole and Its Analogues

Classical and Contemporary Approaches to 2-Aminobenzoxazole (B146116) Core Synthesis

Traditional and more recent methods for constructing the 2-aminobenzoxazole ring system primarily rely on the cyclization of ortho-substituted aminophenols or the functionalization of a pre-formed benzoxazole (B165842) ring.

Cyclization Reactions utilizing 2-Aminophenol (B121084) Derivatives

A cornerstone in the synthesis of 2-aminobenzoxazoles is the cyclization of 2-aminophenol derivatives. This approach involves the reaction of a 2-aminophenol with a reagent that provides the C2-amino group, leading to the formation of the oxazole (B20620) ring.

One of the most established methods involves the reaction of o-aminophenols with cyanogen (B1215507) bromide. scribd.comresearchgate.net This reaction proceeds through a nucleophilic attack of the amino group on the cyanogen bromide, followed by an intramolecular cyclization to form the benzoxazole ring. While effective, the high toxicity of cyanogen bromide has prompted the development of safer alternatives. nih.govacs.org

A notable alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. nih.govacs.orgresearchgate.net This method, often catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides good to excellent yields of 2-aminobenzoxazoles. nih.govacs.org The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) under reflux conditions. nih.govacs.org The proposed mechanism involves the Lewis acid activation of the cyano group of NCTS, facilitating the nucleophilic attack by the amino group of the 2-aminophenol, followed by cyclization. nih.govacs.org

Another approach involves the cyclodesulfurization of thioureas derived from 2-aminophenols and isothiocyanates. researchgate.net This can be promoted by various reagents, including triphenylbismuth (B1683265) dichloride, providing good yields under mild conditions. researchgate.net

The following table summarizes representative examples of 2-aminobenzoxazole synthesis via cyclization of 2-aminophenol derivatives.

| Starting Material (2-Aminophenol Derivative) | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O, 1,4-dioxane, reflux | 2-Aminobenzoxazole | 45-60 | rsc.org |

| Substituted 2-aminophenols | NCTS | LiHMDS, THF | Substituted 2-aminobenzoxazoles | - | organic-chemistry.orgsci-hub.se |

| 2-Aminophenols | Isothiocyanates | Triphenylbismuth dichloride, Et₃N | N-substituted 2-aminobenzoxazoles | Good to excellent | researchgate.net |

| 2-Aminophenols | Isothiocyanates | Elemental sulfur, K₂CO₃, DMSO | 2-Aminobenzoxazoles | up to 92 | researchgate.net |

Routes involving Cyanogen Halides

As previously mentioned, cyanogen halides, particularly cyanogen bromide (BrCN), have been historically significant in the synthesis of 2-aminobenzoxazoles. scribd.comresearchgate.net The reaction of an o-aminophenol with cyanogen bromide in a suitable solvent like methanol (B129727) or ethanol (B145695) is a well-documented method. scribd.com This approach, while efficient, is increasingly being replaced by safer alternatives due to the hazardous nature of cyanogen halides. nih.govacs.orgrsc.org The development of continuous-flow methods for generating and using cyanogen bromide in situ has been explored to mitigate some of the safety concerns. nih.govacs.org

Amination of Halogenated Benzoxazoles

An alternative strategy to the de novo synthesis of the benzoxazole ring is the functionalization of a pre-existing benzoxazole core. The amination of 2-halogenated benzoxazoles, such as 2-chlorobenzoxazole (B146293), provides a direct route to 2-aminobenzoxazole derivatives. scribd.comgoogle.com This nucleophilic substitution reaction involves treating the 2-halobenzoxazole with an amine. scribd.comscribd.com The reaction can be carried out by heating the reactants in a suitable solvent like benzene (B151609). scribd.com This method is particularly useful for introducing a variety of substituted amino groups at the 2-position of the benzoxazole ring. scribd.com

Advanced Catalytic Systems in 2-Amino-6-chlorobenzoxazole Synthesis

Modern synthetic organic chemistry has seen a surge in the development and application of catalytic systems to achieve efficient and selective bond formations. The synthesis of this compound and its analogs has benefited from these advancements, particularly in the realm of transition metal catalysis for C-N bond formation.

Transition Metal Catalysis in C-N Bond Formation

Transition metal-catalyzed reactions have become powerful tools for constructing C-N bonds, a key step in the synthesis of many nitrogen-containing heterocyclic compounds. rsc.orgnih.gov These methods often offer advantages in terms of efficiency, selectivity, and substrate scope compared to classical methods. bohrium.com

Palladium catalysts have been extensively utilized in cross-coupling reactions to form C-N bonds, most notably in the Buchwald-Hartwig amination. bohrium.com While direct palladium-catalyzed amination of the benzoxazole C-H bond at the 2-position has been explored, the amination of 2-halobenzoxazoles is a more common application of palladium catalysis in this context. mdpi.comnortheastern.eduthieme-connect.decore.ac.uk

The palladium-catalyzed amination of 2-chlorobenzoxazoles with various amines provides a versatile route to a wide range of 2-aminobenzoxazole derivatives. These reactions typically employ a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand, like BINAP or t-Bu₃P, and a base. thieme-connect.de

A study on the palladium-catalyzed amination of 2-chlorobenzothiazoles, a related heterocyclic system, demonstrated the effectiveness of various palladium precursors and phosphine ligands in promoting the coupling with secondary alkylamines. thieme-connect.de Similar conditions are often applicable to the benzoxazole series. For instance, the coupling of 2-chloro-1-methylbenzimidazole with morpholine (B109124) was successfully achieved using a palladium(II) trifluoroacetate (B77799) catalyst. thieme-connect.de

The following table provides examples of palladium-catalyzed amination reactions for the synthesis of amino-substituted heterocycles, illustrating the general conditions that can be adapted for the synthesis of this compound analogs.

| Substrate | Amine | Catalyst System (Palladium Precursor / Ligand) | Base | Product | Yield (%) | Reference |

| 2-Chloro-1-methylbenzimidazole | Morpholine | Pd(OCOCF₃)₂ / t-Bu₃P | K₃PO₄ | 2-(Morpholin-4-yl)-1-methyl-1H-benzo[d]imidazole | 74 | thieme-connect.de |

| 2-Chlorobenzothiazole | Dimethylamine | Palladacycle catalyst | - | N,N-Dimethylbenzo[d]thiazol-2-amine | Excellent | thieme-connect.de |

| 3-Bromobenzo[b]thiophene | N-methylaniline | Pd(dba)₂ / t-Bu₃P | t-BuONa | N-Methyl-N-(benzo[b]thiophen-3-yl)aniline | 84 | thieme-connect.de |

Copper-Catalyzed Aminations

Copper-catalyzed reactions, particularly Ullmann-type condensations, are a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orgorganic-chemistry.org These methods are frequently employed for the synthesis of 2-aminobenzoxazole analogues. The classic Ullmann reaction involves the coupling of an aryl halide with an amine source in the presence of a copper catalyst, often at high temperatures. wikipedia.orgnih.gov Modern variations have introduced soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.org

In the context of 2-aminobenzoxazole synthesis, copper catalysis can be applied in several ways:

Ullmann-type C-N Coupling: This involves the reaction of a 2-halobenzoxazole with an amine or the intramolecular cyclization of an o-aminophenol derivative with a cyanating agent or isothiocyanate, where copper facilitates the crucial C-N bond formation. bohrium.com For instance, copper(I) iodide is a common catalyst for such transformations, sometimes assisted by ultrasound to improve reaction rates and yields. bohrium.com

Direct C-H Amination: More advanced methods focus on the direct amination of the benzoxazole C-H bond at the 2-position. This atom-economical approach avoids the pre-functionalization required for traditional cross-coupling. Copper(I) and Copper(II) salts have been shown to catalyze the aerobic C-H amination of benzoxazoles with various amines. unito.it

Hydroamination: The copper-catalyzed hydroamination of alkynones with 2-aminophenols provides another route to benzoxazole derivatives, proceeding through an intramolecular cyclization mechanism. rsc.org

These reactions often require specific ligands and bases to achieve high efficiency, and research continues to focus on developing more versatile and user-friendly copper catalyst systems. nih.govnih.gov

Heterogeneous and Nanocatalyst Applications

Several types of heterogeneous and nanocatalysts have been successfully applied:

Copper-Based Nanocatalysts: Copper(II) oxide (CuO) nanoparticles have been used as a ligand-free, heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org This system is notable for its operational simplicity and the ability to recover and reuse the catalyst without a significant loss of activity. organic-chemistry.org Similarly, aminated silica-supported copper(I) catalysts have been developed for the C-H amination of benzoxazoles, providing a cost-effective and recyclable catalytic system that minimizes copper leaching. unito.it

Magnetic Nanoparticles: To simplify catalyst recovery further, magnetic nanoparticles have been employed. For example, Fe3O4@SiO2-SO3H, a solid acid magnetic nanocatalyst, has been used for the condensation reaction between 2-aminophenols and aromatic aldehydes to produce 2-arylbenzoxazoles under solvent-free conditions. ajchem-a.com The catalyst can be easily separated using an external magnet and reused multiple times without a notable decrease in its catalytic performance. ajchem-a.com

Other Metal and Metal-Free Systems: Besides copper, other systems like ZnO nanoparticles and catalysts supported on SBA-15 mesoporous silica (B1680970) have been reported for benzoxazole synthesis. ijpbs.com Brønsted acidic ionic liquid gels have also been used as efficient and reusable heterogeneous catalysts for the solvent-free synthesis of benzoxazoles from 2-aminophenols and aldehydes. acs.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper(II) Oxide Nanoparticles (CuO-NPs) | Intramolecular Cyclization | Ligand-free, reusable, efficient | organic-chemistry.org |

| Fe3O4@SiO2-SO3H | Condensation of 2-aminophenols and aldehydes | Magnetically separable, reusable, solvent-free conditions | ajchem-a.com |

| Aminated Silica-Supported Cu(I) | Direct C-H Amination | Cost-effective, recyclable, low copper leaching | unito.it |

| Brønsted Acidic Ionic Liquid Gel | Condensation of 2-aminophenols and aldehydes | Heterogeneous, reusable, solvent-free conditions | acs.org |

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes to 2-aminobenzoxazoles, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient conditions. rsc.orgrsc.org

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. mdpi.com They can also function as catalysts. A notable example is the use of the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable, metal-free catalyst for the direct oxidative amination of benzoxazoles. mdpi.comnih.gov This method allows for the synthesis of a wide range of 2-aminobenzoxazole derivatives in good to excellent yields (up to 97%) at room temperature. mdpi.comnih.gov The ionic liquid catalyst can be easily recovered from the aqueous phase after reaction and reused for several cycles without significant loss of activity. mdpi.com The reaction proceeds smoothly with various secondary amines, including cyclic and acyclic variants, and tolerates different substituents on the benzoxazole ring. mdpi.com

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. mdpi.comscienceandtechnology.com.vn These protocols are frequently combined with solvent-free or aqueous conditions, further enhancing their green credentials. scienceandtechnology.com.vnchula.ac.th

For the synthesis of 2-aminobenzoxazole and its analogues, several microwave-enhanced methods have been developed:

Microwave-Assisted Condensation: The condensation of 2-aminophenols with aldehydes can be efficiently carried out under microwave irradiation. mdpi.comscienceandtechnology.com.vn In some protocols, iodine is used as a non-toxic oxidant under solvent-free conditions, making the process practical and environmentally friendly. scienceandtechnology.com.vn

"On Water" Amination: An additive-free amination of 2-mercaptobenzoxazoles to produce 2-aminobenzoxazoles has been achieved by heating in water under microwave irradiation. chula.ac.th This approach highlights the unique ability of microwaves to promote reactions in aqueous media.

Catalyst-Enhanced Microwave Synthesis: The combination of a catalyst with microwave heating can be particularly effective. For example, deep eutectic solvents like [CholineCl][oxalic acid] have been used as catalysts for the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation, achieving excellent conversion rates in as little as 15 minutes. mdpi.com Similarly, copper-catalyzed C-H amination of benzoxazoles is significantly accelerated by microwave heating, providing a rapid and efficient alternative to conventional methods. unito.it

| Methodology | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Iodine-Catalyzed Condensation | Solvent-free, non-toxic oxidant | 2-amino-4-methylphenol, aromatic aldehyde, I2, MW | scienceandtechnology.com.vn |

| "On Water" Amination | Additive-free, aqueous medium | 2-mercaptobenzoxazole, amine, H2O, MW (100 °C) | chula.ac.th |

| Deep Eutectic Solvent Catalysis | Rapid, high conversion, recyclable catalyst | 2-aminophenol, aldehyde, [CholineCl][oxalic acid], MW (120 °C) | mdpi.com |

| Supported Copper Catalysis | Heterogeneous catalyst, direct C-H amination | Benzoxazole, amine, supported Cu(I) catalyst, MW | unito.it |

Derivatization Strategies of this compound

The derivatization of the this compound core is crucial for modulating its physicochemical and biological properties. Strategies primarily focus on modifications of the 2-amino group to generate a library of N-substituted analogues.

One common strategy involves the palladium-catalyzed reaction of o-aminophenols with various isocyanides, which directly yields N-substituted 2-aminobenzoxazoles. ijpbs.com This method allows for the introduction of a wide range of substituents on the amino nitrogen. Another powerful method is the treatment of 2-aminophenols with isothiocyanates, followed by a cyclodesulfurization step, to afford N-substituted 2-aminobenzoxazoles. schenautomacao.com.br

Furthermore, the 2-amino group of a pre-formed 2-aminobenzoxazole can undergo standard transformations such as N-alkylation or N-acylation. A related synthetic approach involves reacting 2-chlorobenzoxazole with amino acids. google.comgoogle.com In this reaction, the amino group of the amino acid acts as a nucleophile, displacing the chloride at the 2-position of the benzoxazole ring to form N-(2-benzoxazolyl)-amino acids. google.comgoogle.com This highlights the electrophilic nature of the C2 carbon in activated benzoxazoles and provides a template for reacting 2-chloro- or other 2-halobenzoxazoles with various amines to achieve N-substitution.

The development of one-pot procedures, such as the amination of benzoxazole-2-thiol with a wide scope of amines mediated by chloroacetyl chloride, provides an efficient, metal-free approach to diverse aminobenzoxazoles through an intramolecular Smiles rearrangement. nih.govacs.org These derivatization strategies are essential for exploring the structure-activity relationships of this important heterocyclic scaffold.

Functionalization at the Amino Group

The amino group at the 2-position of the this compound scaffold serves as a key site for various chemical modifications, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

One common approach involves the reaction of this compound with isocyanates or isothiocyanates. For instance, reacting this compound with ethyl isocyanate in benzene results in the formation of N-ethyl-N'-2-(6-chlorobenzoxazolyl)-urea. google.com Similarly, reactions with other isocyanates can be employed to introduce different alkyl or aryl urea (B33335) functionalities.

Another significant functionalization strategy is the acylation of the amino group. This can be achieved by reacting this compound with various acylating agents. For example, the synthesis of 2-(N-Pht-aminoacyl)amino-6-chlorobenzoxazoles has been accomplished using the carbodiimide (B86325) (DCC) method, where N-phthaloyl-protected amino acids are coupled to the amino group of the benzoxazole. asianpubs.org Subsequent hydrazinolysis of the phthaloyl group yields the corresponding free aminoacyl derivatives. asianpubs.org This method allows for the incorporation of various amino acid moieties, leading to the creation of peptide-like structures.

Furthermore, the amino group can undergo reactions to form more complex heterocyclic systems. The synthesis of hybrid molecules often involves the functionalization of this amino group as a key step in building larger molecular architectures.

Table 1: Examples of Functionalization Reactions at the Amino Group

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Ethyl isocyanate | N-ethyl-N'-2-(6-chlorobenzoxazolyl)-urea | Urea formation |

| This compound | N-Pht-amino acid / DCC | 2-(N-Pht-aminoacyl)amino-6-chlorobenzoxazole | Amide bond formation |

Ring System Modifications and Substituent Introduction

Modifications to the benzoxazole ring system itself, as well as the introduction of various substituents, are crucial for fine-tuning the electronic and steric properties of the resulting compounds. These modifications can significantly influence their biological activity and physical characteristics.

A primary method for modifying the benzoxazole core involves electrophilic substitution reactions. ontosight.ai Halogenation, for instance, can introduce additional chloro or bromo groups onto the benzene portion of the ring system. ontosight.ai The synthesis of 2-amino-5-chloro-6-bromobenzoxazole highlights that it is possible to have multiple halogen substituents on the benzoxazole ring. asianpubs.org

The introduction of substituents can also be achieved through the cyclization of appropriately substituted precursors. For example, the synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of 2-aminophenols with a cyanating agent. nih.gov By starting with a substituted 2-aminophenol, various functional groups can be incorporated into the final benzoxazole structure. A facile synthesis of 2-aminobenzoxazoles has been reported via a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) using a BF3·Et2O catalyst. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to introduce aryl or heteroaryl groups at specific positions on the benzoxazole ring. ambeed.comnih.gov While direct C-H activation and functionalization are emerging as powerful tools, traditional cross-coupling reactions remain a reliable method for introducing diversity.

Furthermore, variations in the heterocyclic core itself can be explored. Replacing the oxygen atom of the benzoxazole with sulfur to form a benzothiazole (B30560) is a common bioisosteric replacement strategy that can alter the compound's properties. nih.gov

Table 2: Methods for Ring System Modification and Substituent Introduction

| Method | Description | Example |

| Electrophilic Halogenation | Introduction of halogen atoms onto the benzene ring. | Synthesis of 2-amino-5-chloro-6-bromobenzoxazole. asianpubs.org |

| Cyclization of Substituted Precursors | Formation of the benzoxazole ring from a substituted o-aminophenol. | Cyclization of a substituted 2-aminophenol with a cyanating agent. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl or heteroaryl groups. | Suzuki coupling to form C-C bonds. ambeed.comnih.gov |

| Bioisosteric Replacement | Replacement of the oxygen atom with another heteroatom, such as sulfur. | Synthesis of benzothiazole analogues. nih.gov |

Synthesis of Hybrid Molecules Incorporating this compound Moiety

The synthesis of hybrid molecules, where the this compound moiety is combined with other pharmacologically active scaffolds, is a prominent strategy in drug discovery to develop compounds with potentially enhanced or novel biological activities.

One approach to creating hybrid molecules involves linking the this compound unit to another heterocyclic system via a flexible or rigid linker. For example, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide has been synthesized by a two-step process involving an initial N-acylation followed by nucleophilic substitution. mdpi.com

Another strategy involves the design of conjugates where the benzoxazole ring is connected to another pharmacophore, such as a benzamide, through a thioacetamido linker. tandfonline.comnih.gov These hybrid structures are often designed to interact with multiple biological targets or to combine the beneficial properties of each constituent part. The synthesis of these conjugates typically involves a multi-step sequence, including the preparation of the individual components followed by their coupling. tandfonline.com

Molecular hybridization has also been used to combine the benzoxazole scaffold with a terminal amine through a phenyl reversed amide linker or with a 1,2,3-triazole ring via a phenyl linker. nih.gov These strategies aim to create new chemical entities with improved affinity and efficacy for specific biological targets. nih.gov The synthesis of such hybrids often requires careful planning of the synthetic route to ensure the compatibility of the various functional groups present in the molecule.

Table 3: Examples of Hybrid Molecules and Synthetic Strategies

| Hybrid Molecule Type | Linker | Synthetic Strategy |

| Benzoxazole-Benzothiazole Hybrid | Butanamide | N-acylation followed by nucleophilic substitution. mdpi.com |

| Benzoxazole-Benzamide Conjugate | 2-Thioacetamido | Multi-step synthesis involving coupling of pre-synthesized fragments. tandfonline.com |

| Benzoxazole-Amine/Triazole Hybrid | Phenyl reversed amide/Phenyl | Combination of benzoxazole with other pharmacophores through designed linkers. nih.gov |

Spectroscopic and Analytical Investigations of 2 Amino 6 Chlorobenzoxazole Structures

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 2-amino-6-chlorobenzoxazole, key vibrations include the N-H stretching of the primary amine, C=N stretching within the oxazole (B20620) ring, and vibrations of the chlorinated benzene (B151609) ring.

While specific, detailed experimental spectra for this compound are not widely reported in publicly available literature, the expected absorption regions can be predicted based on established group frequencies. The primary amine group is expected to show symmetric and asymmetric stretching vibrations. The aromatic ring system will display characteristic C-H and C=C stretching bands, while the presence of the chlorine substituent and the oxazole ring will also produce distinct signals in the fingerprint region.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1660-1630 | N-H Bend | Primary Amine (-NH₂) |

| 1650-1620 | C=N Stretch | Oxazole Ring |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1270-1200 | C-O-C Asymmetric Stretch | Oxazole Ring |

This table is based on generally accepted vibrational frequency ranges for the specified functional groups.

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the C=C stretching vibrations of the benzene ring and the C=N bond of the oxazole ring are expected to produce strong Raman signals. As with FTIR, specific experimental data for this compound is scarce. However, theoretical calculations and data from analogous compounds suggest that the symmetric vibrations of the benzoxazole (B165842) core would be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine protons and the three aromatic protons on the substituted benzene ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The three aromatic protons are in different chemical environments and should, therefore, have different chemical shifts.

The proton at position 7 (H-7), adjacent to the oxygen atom, is expected to appear as a doublet.

The proton at position 5 (H-5), ortho to the chlorine atom, would likely be a doublet of doublets.

The proton at position 4 (H-4), meta to the chlorine atom, is expected to be a doublet.

The specific chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the fused oxazole ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

| H-4 | 7.3 - 7.6 | Doublet (d) |

| H-5 | 7.0 - 7.3 | Doublet of Doublets (dd) |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

A proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon atom. The carbon atom at position 2 (C-2), bonded to two heteroatoms (N and O), is expected to be the most deshielded and appear furthest downfield. The carbons directly bonded to chlorine (C-6) and the bridging carbons of the fused rings (C-3a and C-7a) will also have characteristic shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 165 - 175 |

| C3a | 140 - 150 |

| C4 | 110 - 120 |

| C5 | 120 - 130 |

| C6 | 125 - 135 |

| C7 | 105 - 115 |

Note: These are estimated values based on general chemical shift ranges for similar structures. huji.ac.iloregonstate.eduwisc.edu

Mass Spectrometric Techniques in Characterization

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula of this compound is C₇H₅ClN₂O, giving it a calculated molecular weight of approximately 168.58 g/mol . nih.gov

The mass spectrum is expected to show a distinctive molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks:

M⁺ peak at m/z ≈ 168, corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺ peak at m/z ≈ 170, corresponding to the molecule containing the ³⁷Cl isotope.

The intensity of the [M+2]⁺ peak will be approximately one-third that of the M⁺ peak, which is a characteristic signature for a molecule containing a single chlorine atom. nih.gov Further fragmentation patterns in the mass spectrum would provide additional structural information by showing the loss of specific fragments (e.g., CO, HCN) from the parent ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules.

For this compound, ESI-MS analysis, typically in positive ion mode, would be expected to produce a prominent protonated molecular ion, [M+H]⁺. Given the molecular formula C₇H₅ClN₂O, the monoisotopic mass is 168.01 Da. Therefore, the primary ion observed in the mass spectrum would correspond to an m/z (mass-to-charge ratio) value of approximately 169.02. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a second peak at approximately m/z 171.02 ([M+2+H]⁺), with an intensity roughly one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a key identifier for chlorine-containing compounds.

While detailed fragmentation data from tandem mass spectrometry (MS/MS) studies are not widely published, such experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation. This would yield fragment ions that could confirm the structure, for example, through the loss of small molecules like CO or HCN, providing further structural confirmation.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O |

| Average Molecular Weight | 168.58 g/mol nih.gov |

| Monoisotopic Mass | 168.0090405 Da nih.gov |

| Expected [M+H]⁺ (m/z) | ~169.02 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the purity of compounds. For this compound, a reversed-phase HPLC column (such as a C18) would typically be used, where the compound's retention time provides a characteristic identifier under specific chromatographic conditions (e.g., mobile phase composition, flow rate).

Following separation by LC, the eluent is directed into the mass spectrometer's ion source, commonly an ESI source. The mass spectrometer then provides mass data for the components as they elute from the column. Research has indicated the use of LC-MS to monitor chemical reactions involving this compound, confirming its utility in tracking the synthesis and purity of the compound and its derivatives nih.gov. The combination of retention time from LC and the mass-to-charge ratio from MS provides a high degree of confidence in the identification of the analyte.

Table 2: LC-MS Analytical Parameters

| Parameter | Description |

|---|---|

| Separation Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Key Data Points | Retention Time (tₗ) and Mass-to-Charge Ratio (m/z) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound, which contains a conjugated benzoxazole ring system with an amino group auxochrome, is expected to exhibit distinct absorption bands.

The absorption is primarily due to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the benzene and oxazole rings.

n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons from the nitrogen and oxygen heteroatoms into the anti-bonding π* orbitals of the aromatic system.

The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted benzoxazole core. While specific experimental λmax values for this compound are not available in the cited literature, the analysis of its UV-Vis spectrum would be a critical step in its characterization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the benzoxazole ring system.

The precise bond lengths and angles of the entire molecule, confirming the connectivity.

The conformation of the exocyclic amino group.

The nature of intermolecular interactions in the solid state, particularly hydrogen bonds involving the amino group and the nitrogen and oxygen atoms of the oxazole ring.

As of now, publicly accessible crystallographic data, such as unit cell parameters or a solved crystal structure for this compound, has not been identified in the reviewed sources. The successful crystallization and analysis of this compound would provide unambiguous confirmation of its solid-state structure.

Computational and Theoretical Studies on 2 Amino 6 Chlorobenzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Applications of DFT in the study of benzoxazole-related structures often include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the ground state structure).

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be used to confirm the identity and structure of a synthesized compound.

Thermodynamic Properties: Calculating properties such as enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

For instance, DFT calculations have been employed to study the structural and spectroscopic data of various heterocyclic molecules, showing good agreement between theoretical predictions and experimental results. researchgate.net In studies of aminothiazole Schiff bases and their metal complexes, DFT at the M06/6-311G+(d,p) level was used to examine the optimized geometrical structures. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions)

From the electron density calculated by DFT, several reactivity descriptors can be derived to predict how a molecule will interact with other chemical species. One of the most powerful sets of descriptors are the Fukui functions.

Fukui functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net This allows for the identification of the most likely sites for:

Nucleophilic attack (where an electron donor will attack).

Electrophilic attack (where an electron acceptor will attack).

Radical attack .

These functions are invaluable for predicting the regioselectivity of chemical reactions. For example, in studies of related benzoylthiourea (B1224501) ligands, Fukui function analysis helps to identify which atoms (e.g., sulfur or nitrogen) are the most probable coordination points for metal ions. researchgate.net This theoretical insight is crucial for understanding reaction mechanisms and designing new synthetic pathways. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations often focus on static, single-molecule systems, molecular modeling and dynamics simulations provide insight into the behavior of molecules over time, especially in complex environments like a solvent or a biological receptor.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, binding stability, and intermolecular interactions. In drug design, MD simulations are frequently used to:

Assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov

Analyze the dynamic behavior and conformational flexibility of a molecule within a receptor's active site.

Calculate binding free energies to better estimate the affinity of a ligand for its target.

For example, MD simulations were conducted on novel 6-hydroxybenzothiazole-2-carboxamide derivatives to analyze their binding stability with the monoamine oxidase B (MAO-B) receptor. nih.gov The root-mean-square deviation (RMSD) values from these simulations indicated the conformational stability of the ligand-receptor complex over time. nih.gov Similarly, MD has been used to evaluate the stability of complexes between newly synthesized benzothiazole-profen hybrids and human serum albumin (HSA). nih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. ekb.eg

The process involves:

Defining a binding site on the target protein.

Generating multiple possible conformations (poses) of the ligand within the binding site.

Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol).

In a study of a derivative containing a 5-chloro-2-aminobenzoxazole moiety, molecular docking was used to explore its potential as an inhibitor of the alpha-glucosidase enzyme (PDB: 3-TOP). researchgate.netpreprints.org The docking analysis revealed a high binding affinity with a docking score of -8.4 kcal/mol. researchgate.net The visualization of the docked pose showed key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and specific amino acid residues in the enzyme's active site. preprints.org Such studies are critical for hypothesizing a compound's mechanism of action at the molecular level. researchgate.net

Table 1: Example of Molecular Docking Results for a Benzoxazole-Containing Compound This table presents data for N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, a related derivative.

| Parameter | Value | Source |

| Target Protein | Alpha-glucosidase (3-TOP) | researchgate.net |

| Docking Program | AutoDock Vina | researchgate.net |

| Binding Affinity (Docking Score) | -8.4 kcal/mol | researchgate.net |

| Observed Interactions | Hydrogen bonds, pi-pi interactions, pi-alkyl interactions | preprints.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their observed biological or chemical activities.

A typical QSAR study involves:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment). mdpi.com

Model Development: Using statistical methods, such as multiple linear regression (MLR), to create an equation that relates a subset of the most relevant descriptors to the biological activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. researchgate.net

QSAR models are valuable for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and providing insights into the mechanism of action. nih.gov For instance, QSAR studies on 2-aminobenzimidazole (B67599) derivatives against Pseudomonas aeruginosa successfully developed models to predict their inhibitory activity. researchgate.net Similarly, 3D-QSAR models have been created for triazole derivatives to understand the structural requirements for cyclooxygenase-2 (COX-2) inhibition. nih.gov

Pharmacological and Biological Activity Research of 2 Amino 6 Chlorobenzoxazole Derivatives

Antimicrobial Efficacy Investigations

The inherent chemical structure of 2-aminobenzoxazole (B146116) derivatives makes them promising candidates for antimicrobial agents. The fused ring system and the presence of nitrogen and oxygen heteroatoms provide sites for molecular interactions with biological targets in microbes.

Antibacterial Spectrum and Mechanisms

Derivatives of the structurally related 2-aminobenzothiazole (B30445) have demonstrated notable antibacterial activity against a variety of bacterial strains. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria. For instance, various synthesized acetamides and azetidinones derived from 2-amino-6-chlorobenzothiazole (B160215) have shown moderate to good activity against bacteria such as Klebsiella pneumoniae, Proteus vulgaris, Bacillus subtilis, and Staphylococcus epidermidis saspublishers.com.

Furthermore, the 2-amino benzothiazole (B30560) scaffold has been identified as a promising starting point for developing agents against Mycobacterium tuberculosis. Research has identified molecules from this class with bactericidal activity, capable of killing replicating mycobacteria nih.gov. Some derivatives have also shown activity against intracellular M. tuberculosis within murine macrophages, which is a crucial aspect for treating tuberculosis, as intracellular bacteria are often linked to antibiotic tolerance nih.gov.

| Derivative Class | Bacterial Strain | Activity Level | Reference |

| 2-(6-chlorobenzothiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl) acetamides | Klebsiella pneumoniae, Proteus vulgaris | Moderate to Good | saspublishers.com |

| 2-(6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides | Bacillus subtilis, Staphylococcus epidermidis | Moderate to Good | saspublishers.com |

| 2-Amino Benzothiazoles | Mycobacterium tuberculosis (replicating) | Bactericidal | nih.gov |

| 2-Amino Benzothiazoles | Mycobacterium tuberculosis (intracellular) | Active (Potency <10 μM for some derivatives) | nih.gov |

Antifungal Activity against Phytopathogenic Fungi and Human Pathogens

Derivatives of 2-aminobenzoxazole have been designed and synthesized as potential agricultural fungicides. nih.gov In vitro studies have shown that several of these compounds exhibit excellent and broad-spectrum antifungal activities against a panel of eight phytopathogenic fungi. Notably, some derivatives displayed potent activity with EC50 values significantly superior to the commercial fungicide hymexazol. nih.gov In vivo testing further confirmed that specific compounds provided a good preventative effect against Botrytis cinerea nih.gov.

In addition to activity against plant pathogens, structurally similar 2-amino-5-chlorobenzothiazole (B1265905) derivatives have been evaluated against human fungal pathogens. uobaghdad.edu.iq Studies have demonstrated that compounds incorporating heterocyclic moieties like 1,3,4-oxadiazole, 1,2,4-triazole, benzimidazole, and thiazolidinone exhibit measurable antifungal action against Candida glabrata and Aspergillus niger when compared to the standard drug fluconazole (B54011) uobaghdad.edu.iq.

| Derivative Class | Fungal Strain | Pathogen Type | Reported Activity (EC50/Inhibition) | Reference |

| 2-Aminobenzoxazole Derivatives | Botrytis cinerea | Phytopathogen | EC50: 1.48–16.6 µg/mL (for most potent compounds) | nih.gov |

| 2-Aminobenzoxazole Derivatives | Various Phytopathogens | Phytopathogen | Broad-spectrum activity superior to hymexazol | nih.gov |

| 2-Amino-5-chlorobenzothiazole Derivatives | Candida glabrata | Human Pathogen | Good measurable activity | uobaghdad.edu.iq |

| 2-Amino-5-chlorobenzothiazole Derivatives | Aspergillus niger | Human Pathogen | Good measurable activity | uobaghdad.edu.iq |

Antiviral Potentials

The benzoxazole (B165842) scaffold is a component of novel compounds investigated for antiviral properties. A series of flavonol derivatives incorporating a benzoxazole moiety was synthesized and tested for activity against the Tobacco Mosaic Virus (TMV) nih.gov. Certain compounds demonstrated excellent in vivo antiviral activity, with median effective concentration (EC50) values for curative and protective activities against TMV that were superior to the commercial agent ningnanmycin (B12329754) nih.gov. The proposed mechanism involves strong binding affinity to the TMV coat protein, which could impede the virus's self-assembly and replication nih.gov.

In the context of human viruses, 2-benzoxazolinone (B145934) derivatives, which are structurally related to 2-aminobenzoxazoles, have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC) nih.gov. The NC protein is a critical component in the viral life cycle, and its inhibition can affect multiple processes, potentially reducing the likelihood of drug resistance. Specific analogues in this class showed antiviral activity in HIV-infected cells with IC50 values in the low micromolar range nih.gov.

Antineoplastic and Cytotoxic Evaluations in Cancer Cell Lines

The 2-aminobenzoxazole scaffold and its bioisostere, 2-aminobenzothiazole, are recognized as privileged structures in medicinal chemistry for the development of anticancer agents. nih.gov Derivatives have shown potent cytotoxic effects across a wide array of human cancer cell lines.

In Vitro Cytotoxicity Assays

Numerous studies have synthesized and evaluated novel derivatives for their antiproliferative activity. For example, aminothiazole-benzazole-based amide derivatives have been tested against breast cancer (MCF-7) and lung adenocarcinoma (A549) cells, with some compounds showing significant cytotoxicity with IC50 values in the micromolar range researchgate.net. Similarly, various 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative effects against colon cancer (HCT116), lung cancer (A549), and melanoma (A375) cell lines, while exhibiting lower toxicity towards normal cells nih.gov. The substitution pattern on the benzothiazole ring and the nature of linked moieties have been shown to be crucial for cytotoxic potency nih.govnih.gov.

| Derivative Class | Cancer Cell Line | Cell Line Type | Reported IC50 Value | Reference |

| Aminothiazole-benzazole amides | MCF-7 | Breast Cancer | 17.2 ± 1.9 μM | researchgate.net |

| Aminothiazole-benzazole amides | A549 | Lung Cancer | 19.0 ± 3.2 μM | researchgate.net |

| 2-Aminobenzothiazole derivative | HCT116 | Colon Cancer | 6.43 ± 0.72 μM | nih.gov |

| 2-Aminobenzothiazole derivative | A549 | Lung Cancer | 9.62 ± 1.14 μM | nih.gov |

| 2-Aminobenzothiazole derivative | A375 | Melanoma | 8.07 ± 1.36 μM | nih.gov |

| 2-Aminobenzothiazole-piperazine | MCF-7 | Breast Cancer | 22.13 µM | nih.gov |

| 2-Aminobenzothiazole-piperazine | A549 | Lung Cancer | 35.12 µM | nih.gov |

Mechanisms of Antineoplastic Action

The anticancer effects of 2-aminobenzazole derivatives are often attributed to their ability to interact with key proteins involved in cancer cell proliferation and survival. A primary mechanism of action is the inhibition of various protein kinases. nih.gov

Kinase Inhibition: Derivatives of 2-aminobenzothiazole have been developed as potent inhibitors of several tyrosine kinases that are crucial for tumor growth and angiogenesis. These include:

EGFR (Epidermal Growth Factor Receptor): Upregulation of EGFR is common in many solid tumors, and its inhibition can halt cell proliferation pathways nih.gov.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, inhibiting VEGFR-2 can block the formation of new blood vessels that supply tumors nih.gov.

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT signaling pathway is critical for cell survival and proliferation. Some 2-aminobenzothiazole compounds have been found to inhibit PI3Kγ and PIK3CD, suggesting this as a potential mechanism for their anticancer properties nih.gov.

Induction of Apoptosis: Beyond kinase inhibition, some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One study found that a specific 2-aminobenzothiazole derivative induced G2/M cell cycle arrest in leukemia and breast cancer cell lines, which was associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks nih.gov. Other related heterocyclic compounds have been found to induce apoptosis by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2 mdpi.com.

Anti-inflammatory Response Modulation

Derivatives of the 2-aminobenzoxazole and the closely related 2-aminobenzothiazole scaffolds have demonstrated significant anti-inflammatory properties in various preclinical studies. Research has focused on the synthesis of novel derivatives and their evaluation in models of inflammation, often showing potency comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs).

A series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the λ-Carrageenan-induced mice paw edema method. sphinxsai.comresearchgate.net In these studies, diclofenac (B195802) sodium was used as a standard reference drug. Several of the synthesized compounds exhibited significant anti-inflammatory effects. Structure-activity relationship (SAR) studies revealed that substitutions on the benzothiazole ring system play a crucial role in the observed activity. For instance, the presence of an electron-withdrawing group like a chloro substituent at the 5-position or a methoxy (B1213986) group at the 4 or 6-position of the benzothiazole ring resulted in enhanced anti-inflammatory activity. sphinxsai.comresearchgate.net Some of these derivatives showed anti-inflammatory effects that were comparable to diclofenac. researchgate.netnih.gov The proposed mechanism for the anti-inflammatory action of benzothiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, or the inhibition of bradykinin (B550075) B2 receptors. researchgate.net

In another study, 2-aryl-6-substituted benzoxazoleacetic acid derivatives were synthesized and screened for their anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov Several of these compounds demonstrated activity superior to phenylbutazone (B1037) and comparable to benoxaprofen, indicating the potential of the 6-substituted benzoxazole scaffold in developing new anti-inflammatory agents. nih.gov

Table 1: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Substitution | In Vivo Model | Activity Compared to Standard | Reference |

|---|---|---|---|---|

| Bt2 | 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Most active in the series | sphinxsai.comresearchgate.net |

| Bt | 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Most active in the series | sphinxsai.comresearchgate.net |

| Bt7 | 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Most active in the series | sphinxsai.comresearchgate.net |

| 17c | N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido] acetamide (B32628) derivative | Carrageenan-induced rat paw oedema | 80% inhibition at 3h | nih.gov |

| 17i | N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido] acetamide derivative | Carrageenan-induced rat paw oedema | 78% inhibition at 3h | nih.gov |

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition for Antidiabetic Applications

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes. Derivatives of 2-aminobenzoxazole and related heterocyclic systems have been extensively investigated as potential α-glucosidase inhibitors, with many compounds demonstrating significantly higher potency than the clinically used drug, acarbose (B1664774).

A study on a series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles, which share structural similarities with the benzoxazole core, identified potent α-glucosidase inhibitors. nih.gov The most active compound in this series, bearing a para-fluorine substituent, exhibited an IC50 value of 98.0 ± 0.3 µM, which is approximately eight times more potent than acarbose (IC50 = 750.0 ± 10.5 μM). nih.gov Kinetic studies revealed a competitive mode of inhibition for this derivative. nih.gov

Another research group synthesized and evaluated 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl]-N-arylacetamides for their α-glucosidase inhibitory activity. mdpi.com Several of these compounds emerged as potent inhibitors, with IC50 values significantly lower than that of acarbose (IC50 = 58.8 μM). For example, compounds 12a and 12d displayed IC50 values of 18.25 µM and 20.76 µM, respectively. mdpi.com

Furthermore, a series of indolo[1,2-b]isoquinoline derivatives were screened for their α-glucosidase inhibitory effects, with all compounds showing potential activity. The IC50 values ranged from 3.44 ± 0.36 to 41.24 ± 0.26 μM, all of which were significantly more potent than acarbose (IC50 = 640.57 ± 5.13 μM). researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound Series | Most Potent Derivative | IC50 Value (µM) | Standard (Acarbose) IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 6-chloro-2-methoxyacridine-triazoles | 7h (para-fluoro substituted) | 98.0 ± 0.3 | 750.0 ± 10.5 | nih.gov |

| 1,2-benzothiazine-N-arylacetamides | 12a | 18.25 | 58.8 | mdpi.com |

| 1,2-benzothiazine-N-arylacetamides | 12d | 20.76 | 58.8 | mdpi.com |

| indolo[1,2-b]isoquinolines | Compound 11 | ~3.44 | 640.57 ± 5.13 | researchgate.net |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their overexpression is implicated in various pathological conditions, including cancer metastasis and arthritis. nih.gov Consequently, the development of MMP inhibitors (MMPIs) is a significant area of therapeutic research.

Research into MMPIs has explored various chemical scaffolds. While broad-spectrum inhibitors have been associated with side effects, efforts are now focused on developing selective inhibitors for specific MMP isoforms. dovepress.com For instance, tetracyclines and their derivatives, as well as certain bisphosphonates, have been shown to inhibit MMP activity, potentially through chelation of the essential metal ions in the enzyme's active site. nih.gov

A study focused on the development of selective inhibitors for MMP-13, an enzyme strongly overexpressed in the metastatic bone microenvironment, synthesized a series of (2-aminobenzothiazole)methyl-1,1-bisphosphonic acids. nih.gov These compounds were designed to combine the MMP-inhibiting properties of the benzothiazole moiety with the bone-targeting capabilities of the bisphosphonic acid group. The study found that substitutions at the 6-position of the benzothiazole ring influenced the inhibitory activity and selectivity. The most potent compounds, 5 (6-fluoro substituted) and 7 (6-chloro substituted), exhibited IC50 values of 1.16 µM and 0.98 µM against MMP-13, respectively. nih.gov These compounds also showed improved selectivity against MMP-8. nih.gov

Table 3: MMP-13 Inhibitory Activity of 6-Substituted (2-Aminobenzothiazole)methyl-1,1-bisphosphonic Acids

| Compound | Substitution at Position 6 | MMP-13 IC50 (µM) | Reference |

|---|---|---|---|

| 5 | Fluoro | 1.16 | nih.gov |

| 7 | Chloro | 0.98 | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major focus in the development of skin-lightening agents for cosmetic and therapeutic applications to treat hyperpigmentation disorders. google.com Several classes of compounds, including those with a benzoxazole scaffold, have been investigated for their tyrosinase inhibitory potential.

A study exploring 2-phenylbenzo[d]oxazole derivatives as potential skin-lightening agents synthesized and evaluated a series of compounds with different substitutions on the benzoxazole and phenyl rings. nih.gov This series included derivatives with a 6-chlorobenzoxazole moiety. The research found that the substitution pattern on the 2-phenyl ring significantly influenced the tyrosinase inhibitory activity. Specifically, compounds bearing a 2,4-dihydroxyphenyl group at the 2-position of the benzoxazole ring demonstrated the most potent inhibition of mushroom tyrosinase. Compound 8 , which is a 6-chloro-2-(2,4-dihydroxyphenyl)benzoxazole, exhibited a strong inhibitory activity with an IC50 value of 2.22 ± 0.16 μM. nih.gov This was significantly more potent than the standard inhibitor, kojic acid. Kinetic studies suggested a competitive mode of inhibition for these potent derivatives. nih.gov

In a related context, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles have also been identified as a novel class of potent anti-tyrosinase compounds. mdpi.com One of the most active compounds from this series, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, showed an IC50 value of 0.2 ± 0.01 μM, which was 55-fold more potent than kojic acid. mdpi.com

Table 4: Mushroom Tyrosinase Inhibitory Activity of 2-Phenylbenzoxazole Derivatives

| Compound | Benzoxazole Substitution | 2-Phenyl Substitution | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 3 | 6-methyl | 2,4-dihydroxy | 0.51 ± 0.00 | nih.gov |

| 8 | 6-chloro | 2,4-dihydroxy | 2.22 ± 0.16 | nih.gov |

| 13 | 5-methyl | 2,4-dihydroxy | 3.50 ± 0.07 | nih.gov |

Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important targets for drug development.

While direct studies on 2-Amino-6-chlorobenzoxazole as a PTK inhibitor are limited, research on the broader class of 2-aminobenzothiazole derivatives has shown promise in targeting related kinases. A study focused on the design and synthesis of novel 2-aminobenzothiazole derivatives investigated their potential as anticancer agents by targeting the PI3Kγ enzyme. nih.gov Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that also have protein kinase activity and are crucial in cancer cell signaling. In this study, several synthesized compounds were evaluated for their ability to inhibit PI3Kγ. Compounds OMS1 and OMS2 showed the highest inhibitory activity, with 47% and 48% inhibition at a concentration of 100 μM, respectively. nih.gov Further investigation of compound OMS14 revealed that its anticancer effects were likely mediated through the inhibition of PIK3CD/PIK3R1 (p110 δ/p85 α) with 65% inhibition. nih.gov

In a different approach, novel conjugates of chlorin (B1196114) e6 with known tyrosine kinase inhibitors (TKIs) like Dasatinib and Imatinib were synthesized and evaluated as photosensitizers for photodynamic therapy. nih.gov This research highlights the utility of the TKI pharmacophore in developing targeted cancer therapies.

Table 5: PI3Kγ Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Structure | % Inhibition of PI3Kγ at 100 µM | Reference |

|---|---|---|---|

| OMS1 | 2-aminobenzothiazole derivative | 47% | nih.gov |

| OMS2 | 2-aminobenzothiazole derivative | 48% | nih.gov |

Receptor Ligand Binding and Modulation

The ability of this compound derivatives and their analogs to interact with and modulate the activity of specific receptors is an area of growing research interest. These interactions can lead to a range of pharmacological effects, from anticonvulsant to potential modulation of cardiovascular responses.

An early study investigated the anticonvulsant properties of 2-amino-6-trifluoromethoxy benzothiazole (PK 26124), a close structural analog of the 6-chloro derivative. nih.gov The compound was found to prevent convulsions induced by various agents, including L-glutamate and kainate. This profile of activity suggested that PK 26124 might act as an antagonist of excitatory amino acid neurotransmission, implying a potential interaction with glutamate (B1630785) receptors. nih.gov

More recent research has explored the interaction of related heterocyclic structures with other receptor systems. A study on N-acylhydrazone derivatives, which can be considered bioisosteres of certain benzoxazole structures, investigated their pharmacological profile at the adenosine (B11128) A2A receptor (A2AR). mdpi.com Using a functional binding assay, the study determined the affinity and intrinsic efficacy of these compounds. The results showed that while the isosteric replacement of sulfur with selenium did not significantly affect affinity, modifications to the N-acylhydrazone linker could switch the compounds from weak inverse agonists to weak partial agonists at the A2AR. mdpi.com This demonstrates the potential for subtle structural changes in this class of compounds to modulate their interaction with G-protein coupled receptors.

Table 6: Receptor Binding and Modulation Profile of Benzothiazole/Benzoxazole Analogs

| Compound | Receptor/Target | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-6-trifluoromethoxy benzothiazole (PK 26124) | Excitatory Amino Acid Receptors (e.g., Glutamate) | Antagonism of seizures induced by L-glutamate and kainate | nih.gov |

| N-acylhydrazone derivatives (non-methylated) | Adenosine A2A Receptor | Weak inverse agonist | mdpi.com |

| N-acylhydrazone derivatives (N-methylated) | Adenosine A2A Receptor | Weak partial agonist | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of 2-aminobenzoxazole derivatives is a critical area of research for enhancing their therapeutic potential. Studies on the broader class of benzoxazoles have demonstrated that substitutions at various positions on the benzoxazole ring significantly influence their biological effects, particularly their antiproliferative activity.

Research on variously substituted benzoxazole analogs has shown that the presence of substituents at the 6-position of the benzoxazole ring can enhance the biological effect of the compounds. This is particularly relevant for this compound, where the chlorine atom at the C-6 position is a key structural feature. For the structurally similar benzothiazoles, functionalization at the C-2 and C-6 positions has been identified as a key determinant for their enhanced antiproliferative and antiparasitic activities. The antiproliferative activity of these derivatives often depends on the position of the substituent on the benzothiazole skeleton.

In a series of benzofuran (B130515) derivatives, another related heterocyclic system, it was observed that modifications at the C-2 position were crucial for cytotoxic activity. For instance, the introduction of an N-phenethyl carboxamide group at this position was found to significantly enhance antiproliferative effects. This suggests that modifications at the 2-amino group of this compound could yield compounds with potent biological activity.

Furthermore, studies on benzothiazole aniline (B41778) derivatives have revealed that substituting the 3'-position of the 2-(4-aminophenyl) moiety with methyl or halogen groups, such as chlorine, contributes to increased antitumor activity against various cancer cell lines. This indicates that aryl substitutions on the 2-amino group of the benzoxazole scaffold are a promising avenue for developing potent agents. The electronic properties of these substituents are also important; for example, in a series of benzimidazolyl-retrochalcone derivatives, electronic energy, lipophilicity, chemical softness, and chemical hardness were found to play a significant role in inhibiting cancer cell proliferation.

The following table summarizes the influence of various substitutions on the biological activity of benzoxazole and related heterocyclic cores, providing insights into potential modifications of the this compound scaffold.

Investigation of Interaction with Biomolecules (e.g., DNA)

The mechanism of action for many biologically active benzoxazole derivatives and their isosteres involves direct interaction with biomolecules, most notably DNA. The nature of this interaction can vary, ranging from non-covalent binding in the grooves of the DNA helix to intercalation between base pairs, and in some cases, covalent adduction leading to DNA damage.

For the structurally related 6-amidino-2-arylbenzothiazoles, DNA binding assays have shown non-covalent interactions, indicating both minor groove binding and intercalation as possible modes of interaction. The anticancer effects of some 2-arylbenzothiazoles are thought to involve metabolic activation by cytochrome P450 enzymes, which generates reactive species that form DNA adducts in sensitive tumor cells.

Molecular docking studies with various heterocyclic compounds have provided further insights into these interactions. For certain flexible diacylhydrazine derivatives, which are open-scaffold analogs of rigid quinazolinones, a network of polar contacts and hydrogen bonds arising from free -NH2 and carbonyl groups was observed in their binding with DNA. In some instances, a stronger binding to DNA was observed in 5-Cl derivatives.